Cas no 1040641-88-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a synthetic organic compound featuring a benzodioxin core linked to a substituted quinoline moiety via an acetamide bridge. Its structure combines a 1,4-benzodioxin ring system with a methoxyphenyl-substituted quinoline, offering potential utility in medicinal chemistry due to its diverse pharmacophoric elements. The compound's design allows for interactions with biological targets, particularly in receptor modulation or enzyme inhibition studies. Its methoxy and benzodioxin groups may enhance solubility and bioavailability, while the quinoline scaffold provides a rigid framework for selective binding. This compound is suited for research applications in drug discovery and biochemical investigations.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide structure
1040641-88-0 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
CAS No:1040641-88-0
MF:C26H22N2O5
MW:442.463286876678
CID:5383067
Update Time:2025-10-22

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
    • Inchi: 1S/C26H22N2O5/c1-30-19-9-6-17(7-10-19)22-15-24(20-4-2-3-5-21(20)28-22)33-16-26(29)27-18-8-11-23-25(14-18)32-13-12-31-23/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)
    • InChI Key: WBQDVFUZINGPGW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCCOC2=C1)(=O)COC1=C2C(=NC(C3=CC=C(OC)C=C3)=C1)C=CC=C2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3382-4218-2μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Related Literature

Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide: A Comprehensive Overview

The compound with CAS No. 1040641-88-0, known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a benzodioxin ring and a methoxyphenyl quinoline group, making it a unique subject of study in the fields of organic chemistry and materials science.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as cross-coupling reactions and stereoselective synthesis. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications. The benzodioxin ring in the molecule is particularly interesting due to its aromatic stability and potential for participating in various electronic transitions, which are crucial for applications in optoelectronics.

The methoxyphenyl quinoline group within the structure contributes significantly to the compound's electronic properties. Quinoline derivatives are well-known for their role in antioxidant activities and light-harvesting capabilities, which have been extensively studied in recent years. For instance, researchers have explored the use of this compound in developing advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic cells, where its unique electronic configuration offers advantages over traditional materials.

In addition to its electronic properties, the compound exhibits remarkable thermal stability, as demonstrated by recent thermogravimetric analysis studies. This attribute makes it a promising candidate for high-temperature applications, such as in the manufacturing of high-performance polymers and thermal-resistant coatings. The integration of the benzodioxin ring and the methoxyphenyl quinoline group into a single molecule creates a synergistic effect that enhances both stability and functionality.

From a biological standpoint, this compound has shown potential in pharmacological research. Studies have indicated that it may possess antimicrobial properties, which could be harnessed for developing new generations of antibiotics. Furthermore, its structural similarity to certain bioactive compounds suggests that it could serve as a lead molecule in drug discovery programs targeting specific diseases.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields. Key steps include the formation of the benzodioxin ring through oxidative coupling and the subsequent attachment of the methoxyphenyl quinoline group via nucleophilic substitution reactions. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity.

Looking ahead, ongoing research is focused on exploring the scalability of this synthesis process to meet industrial demands. Collaborative efforts between academic institutions and industry partners are paving the way for large-scale production, which could significantly lower costs and make this compound more accessible for widespread use.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide (CAS No. 1040641-88-0) stands at the forefront of modern chemical innovation. Its unique structure endows it with versatile properties that span across multiple disciplines, from electronics to biomedicine. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing technological and scientific frontiers.

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